molecular formula C19H22N6 B4481740 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B4481740
M. Wt: 334.4 g/mol
InChI Key: SBVDDFOGEUQPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor to introduce the diethylamino group. This is followed by cyclization reactions to form the triazino and benzimidazol rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Comparison with Similar Compounds

4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other similar compounds, such as:

    4-(diethylamino)phenyl derivatives: These compounds share the diethylamino group and may have similar biological activities.

    Triazino derivatives: These compounds share the triazino ring and may have similar chemical reactivity.

    Benzimidazol derivatives: These compounds share the benzimidazol ring and may have similar applications in medicine and industry.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a member of the triazino-benzimidazole family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antiparasitic properties, cytotoxicity profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄
  • Molecular Weight : 258.32 g/mol

This compound features a diethylamino group that enhances its solubility and potential bioactivity.

Antiparasitic Activity

Recent studies have indicated that derivatives of triazinobenzimidazoles exhibit significant antiparasitic effects. For instance, in vitro evaluations against Trichinella spiralis showed that certain analogs demonstrated higher efficacy than the standard treatment drug albendazole at a concentration of 50 μg/mL. The most active compounds achieved larvicidal effects exceeding 58% after 24 hours of exposure .

CompoundConcentration (μg/mL)Larvicidal Effect (%)
Compound A5058.41
Compound B5049.90
Albendazole50<40

This table summarizes the larvicidal effects observed in T. spiralis.

Cytotoxicity

The cytotoxicity of this compound was assessed using the MTT assay against various cell lines, including normal fibroblast cells (3T3) and cancer cell lines (MCF-7 breast cancer cells and chronic myeloid leukemia cells). The results indicated that the tested compounds exhibited low cytotoxicity with IC50 values greater than 100 µM for all cell lines evaluated .

Cell LineIC50 (µM)
3T3 (Fibroblast)>100
MCF-7 (Breast Cancer)>100
AR-230 (CML)>100

This data suggests that while the compound possesses biological activity against parasites, it does not significantly harm normal human cells.

Structure-Activity Relationship (SAR)

The SAR analysis conducted on various benzimidazole derivatives indicates that modifications to the triazine core can enhance biological activity. For example:

  • Compounds with electron-donating groups at specific positions on the phenyl ring demonstrated improved antiparasitic activity.
  • The presence of a diethylamino group was found to be critical for solubility and interaction with target sites in parasites.

Case Studies

In a comparative study focusing on structural modifications within the triazinobenzimidazole class, it was found that compounds with thiophen or pyrrole substitutions exhibited superior anthelmintic properties compared to their indole counterparts. This suggests that further exploration into different substituents could yield even more effective antiparasitic agents .

Properties

IUPAC Name

4-[4-(diethylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-3-24(4-2)14-11-9-13(10-12-14)17-22-18(20)23-19-21-15-7-5-6-8-16(15)25(17)19/h5-12,17H,3-4H2,1-2H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVDDFOGEUQPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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